molecular formula C15H14O3 B14403182 (4-Methylphenyl)methyl 4-hydroxybenzoate CAS No. 84833-58-9

(4-Methylphenyl)methyl 4-hydroxybenzoate

Cat. No.: B14403182
CAS No.: 84833-58-9
M. Wt: 242.27 g/mol
InChI Key: BYFJLAHGKYACPI-UHFFFAOYSA-N
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Description

(4-Methylphenyl)methyl 4-hydroxybenzoate is an organic compound with the molecular formula C15H14O3 It is a derivative of benzoic acid and is characterized by the presence of a 4-methylphenyl group and a 4-hydroxybenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylphenyl)methyl 4-hydroxybenzoate typically involves the esterification of 4-hydroxybenzoic acid with (4-methylphenyl)methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to catalyze the esterification reaction, reducing the need for corrosive liquid acids and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

(4-Methylphenyl)methyl 4-hydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-methylbenzoic acid or 4-hydroxybenzoic acid.

    Reduction: Formation of (4-Methylphenyl)methyl alcohol.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

(4-Methylphenyl)methyl 4-hydroxybenzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Methylphenyl)methyl 4-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups. The hydroxyl and ester groups play a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • (2-Methylphenyl)methyl 4-hydroxybenzoate
  • (3-Methylphenyl)methyl 4-hydroxybenzoate
  • (4-Methylphenyl)methyl 3-hydroxybenzoate

Uniqueness

(4-Methylphenyl)methyl 4-hydroxybenzoate is unique due to the specific positioning of the methyl and hydroxyl groups, which influence its chemical reactivity and biological activity. Compared to its isomers, this compound may exhibit different solubility, stability, and interaction profiles, making it a valuable subject of study in various research fields.

Properties

CAS No.

84833-58-9

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

(4-methylphenyl)methyl 4-hydroxybenzoate

InChI

InChI=1S/C15H14O3/c1-11-2-4-12(5-3-11)10-18-15(17)13-6-8-14(16)9-7-13/h2-9,16H,10H2,1H3

InChI Key

BYFJLAHGKYACPI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)O

Origin of Product

United States

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